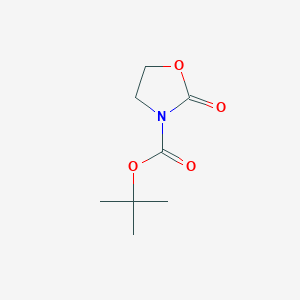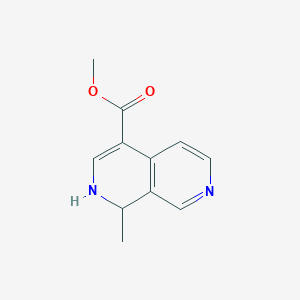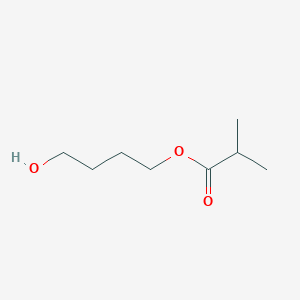![molecular formula C10H22O3Si2 B14303497 1,1,3,3-Tetramethyl-1,3-bis[(oxiran-2-yl)methyl]disiloxane CAS No. 114626-07-2](/img/structure/B14303497.png)
1,1,3,3-Tetramethyl-1,3-bis[(oxiran-2-yl)methyl]disiloxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,3,3-Tetramethyl-1,3-bis[(oxiran-2-yl)methyl]disiloxane is an organosilicon compound characterized by the presence of two oxirane (epoxy) groups attached to a disiloxane backbone. This compound is known for its unique chemical properties, making it valuable in various industrial and scientific applications.
準備方法
Synthetic Routes and Reaction Conditions: 1,1,3,3-Tetramethyl-1,3-bis[(oxiran-2-yl)methyl]disiloxane can be synthesized through the hydrosilylation reaction of 1,1,3,3-tetramethyldisiloxane with allyl glycidyl ether. The reaction typically occurs in the presence of a platinum catalyst at elevated temperatures (around 90°C) to facilitate the addition of the allyl group to the silicon-hydrogen bond .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems enhances the efficiency of the process.
化学反応の分析
Types of Reactions: 1,1,3,3-Tetramethyl-1,3-bis[(oxiran-2-yl)methyl]disiloxane undergoes various chemical reactions, including:
Hydrosilylation: The addition of silicon-hydrogen bonds to unsaturated carbon-carbon bonds.
Epoxide Ring-Opening: The oxirane groups can undergo ring-opening reactions with nucleophiles such as amines, alcohols, and thiols.
Common Reagents and Conditions:
Hydrosilylation: Platinum or rhodium catalysts are commonly used under mild to moderate temperatures.
Epoxide Ring-Opening: Acidic or basic conditions can be employed, depending on the nucleophile used.
Major Products Formed:
Hydrosilylation: Mono-functionalized siloxane derivatives.
Epoxide Ring-Opening: Hydroxyalkyl or aminoalkyl siloxanes, depending on the nucleophile.
科学的研究の応用
1,1,3,3-Tetramethyl-1,3-bis[(oxiran-2-yl)methyl]disiloxane has a wide range of applications in scientific research:
作用機序
The mechanism of action of 1,1,3,3-Tetramethyl-1,3-bis[(oxiran-2-yl)methyl]disiloxane involves the interaction of its oxirane groups with nucleophiles, leading to ring-opening reactions. The disiloxane backbone provides stability and flexibility, allowing the compound to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Similar Compounds:
- 1,1,3,3-Tetramethyl-1,3-divinyldisiloxane
- 1,1,3,3-Tetramethyl-1,3-bis[(3-glycidyloxy)propyl]disiloxane
Uniqueness: this compound is unique due to the presence of oxirane groups, which provide reactive sites for various chemical modifications. This makes it highly versatile for applications in polymer synthesis, material science, and biological research.
特性
| 114626-07-2 | |
分子式 |
C10H22O3Si2 |
分子量 |
246.45 g/mol |
IUPAC名 |
[dimethyl(oxiran-2-ylmethyl)silyl]oxy-dimethyl-(oxiran-2-ylmethyl)silane |
InChI |
InChI=1S/C10H22O3Si2/c1-14(2,7-9-5-11-9)13-15(3,4)8-10-6-12-10/h9-10H,5-8H2,1-4H3 |
InChIキー |
FOQWBGMGPGPYHS-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(CC1CO1)O[Si](C)(C)CC2CO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


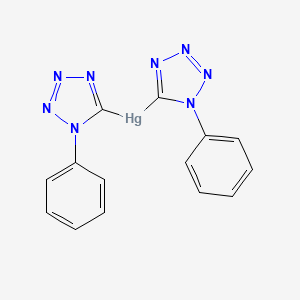

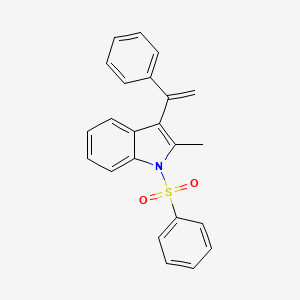

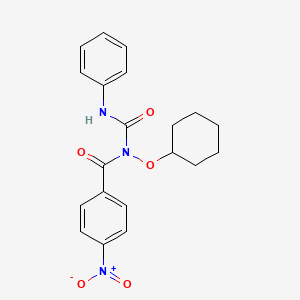

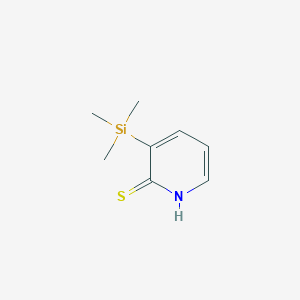
![8-Ethoxy-3-methoxybicyclo[4.2.0]octa-2,4-diene-1-carbonitrile](/img/structure/B14303468.png)

